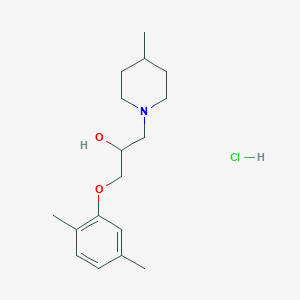
1-(2,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves the following steps:
Formation of the Phenoxypropanol Backbone: This can be achieved by reacting 2,5-dimethylphenol with an appropriate epoxide or halohydrin under basic conditions.
Introduction of the Piperidine Ring: The intermediate product is then reacted with 4-methylpiperidine in the presence of a suitable catalyst to form the final compound.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, including its potential as a neurotransmitter modulator.
Medicine: Investigating its pharmacological properties for potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride would depend on its specific molecular targets. It might interact with receptors or enzymes in the central nervous system or cardiovascular system, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
- 1-(2,5-Dimethylphenoxy)-3-(4-ethylpiperidin-1-yl)propan-2-ol;hydrochloride
Uniqueness
1-(2,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride may have unique pharmacological properties due to the specific arrangement of its functional groups, which can influence its binding affinity and activity at molecular targets.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13-6-8-18(9-7-13)11-16(19)12-20-17-10-14(2)4-5-15(17)3;/h4-5,10,13,16,19H,6-9,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGBCVQTTALMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5213337.png)
![4-cyclohex-3-en-1-yl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5213340.png)
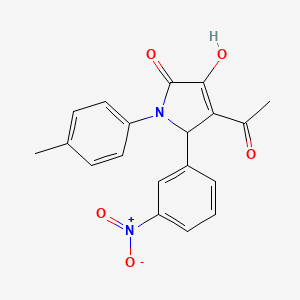
![1-[4-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5213350.png)
![5-[4-(4-pentylcyclohexyl)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5213353.png)
![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5213364.png)
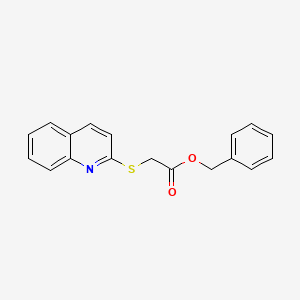
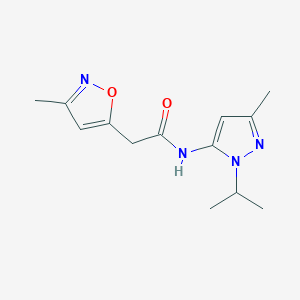
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B5213397.png)
![3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213404.png)
![trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)
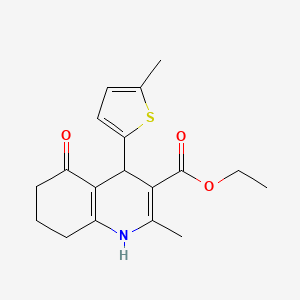
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B5213424.png)
![(3-isopropoxyphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5213430.png)
